molecular formula C7H8ClN3O B1413096 N-((5-Chloropyrazin-2-yl)methyl)acetamide CAS No. 1956367-01-3

N-((5-Chloropyrazin-2-yl)methyl)acetamide

Cat. No. B1413096
M. Wt: 185.61 g/mol
InChI Key: RGIIRSLVEQJEIK-UHFFFAOYSA-N
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Description

“N-((5-Chloropyrazin-2-yl)methyl)acetamide” (also known as CPMA) is an organic compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It’s a versatile molecule with potential applications in scientific research and industry.


Molecular Structure Analysis

The molecular structure of “N-((5-Chloropyrazin-2-yl)methyl)acetamide” can be represented by the SMILES notation CC(NCC1=NC=C(Cl)N=C1)=O . This indicates that the molecule consists of an acetamide group (CC(N)=O) attached to a 5-chloropyrazin-2-yl group via a methylene bridge (CH2) .


Physical And Chemical Properties Analysis

“N-((5-Chloropyrazin-2-yl)methyl)acetamide” is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Scientific Research Applications

Cancer Research

  • Summary of the Application : “N-((5-Chloropyrazin-2-yl)methyl)acetamide” is used in the design and synthesis of pyrazine compounds for cancer research . The protein tyrosine phosphatases pathway, which is responsible for monitoring cell proliferation, diversity, migration, and metabolism, is targeted in this research .
  • Methods of Application or Experimental Procedures : The known inhibitor SHP099 was optimized using a structure-based drug design, introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . Three pyrazine-based small molecules were designed and synthesized .
  • Results or Outcomes : The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .

Transition Metal-Catalyzed Functionalization

  • Summary of the Application : This compound is used in transition metal-catalyzed functionalization of pyrazines . Pyrazines represent an important class of heterocyclic compounds, found in many vital pharmaceuticals and biologically active compounds .
  • Methods of Application or Experimental Procedures : The compound was subjected to the classical Sonogashira conditions with various acetylenes followed by base-induced cyclization .
  • Results or Outcomes : The process resulted in the formation of the 6-substituted-5 H-pyrrolo[2,3-b]pyrazines in 41–67% yields .

Ligands for Catalysis

  • Summary of the Application : This compound is used in the synthesis of ligands for catalysis . Pyrazines represent an important class of heterocyclic compounds, found in many vital pharmaceuticals and biologically active compounds .
  • Methods of Application or Experimental Procedures : The compound was subjected to the classical Sonogashira conditions with various acetylenes followed by base-induced cyclization .
  • Results or Outcomes : The process resulted in the formation of the 6-substituted-5 H-pyrrolo[2,3-b]pyrazines in 41–67% yields .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(5-chloropyrazin-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-5(12)9-2-6-3-11-7(8)4-10-6/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIIRSLVEQJEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-Chloropyrazin-2-yl)methyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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